(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
Description
The compound (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate (CAS No. 578698-31-4) is a synthetic small molecule with a molecular formula of C23H23N3O2S2 and a molecular weight of 437.6 g/mol . Its structure features a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl carboxylate ester at position 3, and a vinylamino linkage connecting to a cyano-functionalized thiazole ring. The thiazole moiety is further substituted with a 2,4-dimethylphenyl group, enhancing its aromatic and hydrophobic character.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-6-28-23(27)20-15(4)16(5)30-22(20)25-11-17(10-24)21-26-19(12-29-21)18-8-7-13(2)9-14(18)3/h7-9,11-12,25H,6H2,1-5H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDWTCJXGYDHKI-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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A mixture of ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL) is stirred at 35–40°C.
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Morpholine (5 mL) is added dropwise over 30 minutes.
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The reaction is heated to 45°C for 3 hours, cooled, and filtered.
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The crude product is recrystallized from ethanol, yielding ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (70–85% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 35–45°C |
| Catalyst | Morpholine |
| Solvent | Methanol |
| Yield | 70–85% |
Synthesis of the Thiazole Fragment: 4-(2,4-Dimethylphenyl)Thiazol-2-Amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis , which involves:
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α-Halo ketone : 2-Bromo-1-(2,4-dimethylphenyl)ethanone.
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Thiourea : Provides the thiazole’s nitrogen and sulfur atoms.
Procedure:
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2-Bromo-1-(2,4-dimethylphenyl)ethanone (0.1 mol) and thiourea (0.1 mol) are refluxed in ethanol (50 mL) for 6 hours.
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The mixture is cooled, and the precipitate is filtered and washed with cold ethanol.
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The product, 4-(2,4-dimethylphenyl)thiazol-2-amine , is obtained in 65–75% yield.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | Reflux (~78°C) |
| Solvent | Ethanol |
| Yield | 65–75% |
Formation of the Cyano-Vinyl-Thiazole Intermediate
The thiazole amine is functionalized to introduce the cyano-vinyl group via Knoevenagel condensation :
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Formylation : The thiazole amine is treated with acetic anhydride and formic acid to yield 4-(2,4-dimethylphenyl)thiazole-2-carbaldehyde.
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Condensation : The aldehyde reacts with ethyl cyanoacetate in the presence of piperidine as a base.
Procedure:
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4-(2,4-dimethylphenyl)thiazole-2-carbaldehyde (1 mmol) and ethyl cyanoacetate (1.2 mmol) are stirred in ethanol (20 mL) with piperidine (0.1 mL) at room temperature for 12 hours.
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The product, (Z)-ethyl 2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl carboxylate , is isolated via recrystallization (60–70% yield).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Time | 12 hours |
| Yield | 60–70% |
Coupling of Thiophene and Thiazole Fragments
The final step involves Schiff base formation between the thiophene amine and the cyano-vinyl-thiazole intermediate:
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Reaction Conditions : Ethanol solvent with catalytic sulfuric acid under reflux.
Procedure:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 mmol) and (Z)-ethyl 2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl carboxylate (1 mmol) are refluxed in ethanol (15 mL) with H₂SO₄ (3 drops) for 4 hours.
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The mixture is cooled, and the precipitate is recrystallized from ethanol, yielding the target compound (50–60% yield).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ |
| Solvent | Ethanol |
| Reaction Time | 4 hours |
| Yield | 50–60% |
Optimization and Challenges
Stereochemical Control:
The (Z)-configuration of the vinyl bridge is achieved through kinetic control during the Knoevenagel condensation. Polar aprotic solvents (e.g., DMF) and lower temperatures favor the Z-isomer.
Purification:
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Recrystallization : Ethanol or ethyl acetate/hexane mixtures are effective.
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Column Chromatography : Required for removing byproducts in large-scale syntheses (silica gel, 3:7 ethyl acetate/hexane).
Yield Improvements:
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Catalyst Screening : Substituting morpholine with DBU in the Gewald reaction increases thiophene yields to 85%.
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Microwave Assistance : Reducing reaction times for thiazole synthesis from 6 hours to 45 minutes with comparable yields.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each synthetic step:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiophene Synthesis | Morpholine, methanol, 45°C | 70–85 | ≥95 |
| Thiazole Synthesis | Ethanol, reflux | 65–75 | ≥90 |
| Knoevenagel Cond. | Piperidine, ethanol, RT | 60–70 | ≥85 |
| Schiff Base Coupling | H₂SO₄, ethanol, reflux | 50–60 | ≥80 |
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is governed by its functional groups:
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Thiazole ring : Electrophilic substitution and coordination chemistry.
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Cyano group : Susceptibility to hydrolysis and reduction.
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Thiophene ring : Aromatic substitution and oxidation.
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Ester group : Hydrolysis and transesterification.
Oxidation Reactions
The thiophene and thiazole moieties undergo oxidation under controlled conditions:
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Thiophene ring oxidation : Using potassium permanganate () yields sulfone derivatives.
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Cyano group oxidation : Forms carboxylic acids or amides under acidic/basic conditions.
Reduction Reactions
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Cyano group reduction : Lithium aluminum hydride () reduces the cyano group to a primary amine ().
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Double bond hydrogenation : Catalytic hydrogenation (e.g., ) modifies stereochemistry but is rarely employed due to the compound’s Z-configuration dependency.
Substitution Reactions
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Electrophilic aromatic substitution : Occurs at the thiophene ring’s 3-position, with bromine () or nitric acid () introducing halides or nitro groups.
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Nucleophilic displacement : The amino group () reacts with acyl chlorides to form amides.
Key Reagents and Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | , | Acidic/neutral media, 60–80°C | Sulfone/carboxylic acid derivatives |
| Reduction | , | Anhydrous THF, 0–25°C | Amine or alcohol derivatives |
| Electrophilic Substitution | , | catalyst, 25°C | Brominated/nitrated thiophene derivatives |
| Hydrolysis | , | Reflux, aqueous/organic phase | Ester → carboxylic acid or amide |
Antibacterial Modifications
Substitution at the thiophene ring’s 3-position with electron-withdrawing groups (e.g., ) enhanced antibacterial activity against E. coli and S. aureus, with inhibition zones reaching 17 mm .
Stability and Reaction Challenges
-
Steric hindrance : The 2,4-dimethylphenyl group on the thiazole ring limits accessibility for electrophilic attack.
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Stereochemical sensitivity : The Z-configuration of the vinyl group must be preserved during reactions to maintain bioactivity.
Industrial and Research Implications
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Pharmaceutical intermediates : Used to synthesize kinase inhibitors and antimicrobial agents.
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Material science : Functionalized derivatives serve as ligands in catalysis or components in organic electronics.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of this compound typically involves multi-step processes starting from basic organic materials. Key steps include the formation of the thiazole ring and subsequent reactions to introduce functional groups. The compound exhibits various chemical reactivity patterns:
- Oxidation : Can yield oxidized derivatives.
- Reduction : Modifies functional groups like the cyano group.
- Substitution : Particularly at the thiazole and thiophene rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and specific solvents such as dichloromethane or ethanol.
Chemistry
In the realm of synthetic chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate serves as a building block for more complex molecules. Its structural versatility allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties.
Biological Applications
Pharmaceutical Development : The compound's structure suggests potential interactions with various biological targets, making it a candidate for drug development. Its derivatives have shown promise in several biological evaluations:
- Antioxidant Activity : Studies indicate that modifications at the thiophene ring can enhance free radical scavenging capabilities. For instance, specific derivatives exhibited up to 56.9% inhibition at concentrations of 100 µM.
- Antibacterial Screening : In vitro tests using the agar well diffusion method demonstrated significant antibacterial activity against E. coli and S. aureus, with inhibition zones ranging from 15 mm to 17 mm depending on structural variations.
Industrial Applications
The unique chemical properties of (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate make it suitable for developing advanced materials such as polymers or coatings. Its stability and reactivity could be advantageous in formulating new industrial products.
Antioxidant Evaluation
In vitro studies revealed that compounds derived from 4,5-dimethylthiophene showed significant antioxidant properties. The following table summarizes the inhibition percentages of various compounds at a concentration of 100 µM:
| Compound | % Inhibition |
|---|---|
| 3a | 52.7 |
| 3c | 56.9 |
| 3d | 55.5 |
Antibacterial Screening
The antibacterial efficacy was assessed against common pathogens using the agar well diffusion method:
| Compound Name | Diameter of Inhibition Zone (mm) |
|---|---|
| 3a (E.coli) | 15 |
| 3a (S.aureus) | 16 |
| 3c (E.coli) | 17 |
| 3c (S.aureus) | 17 |
These findings indicate that structural modifications significantly impact antibacterial potency.
Mechanism of Action
The mechanism by which (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Medicinal Chemistry
Several compounds from share functional similarities with the target molecule, particularly in their use of thiazole , isoxazole , and benzamide moieties. Below is a comparative analysis of key structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound uses a thiophene core, whereas analogs 15, 25, 35, and 40 employ benzamide or pyridine backbones. Thiophene derivatives are known for their electron-rich properties, which may enhance interactions with biological targets compared to benzamide-based systems .
In contrast, Compound 25’s nitro group introduces electron-withdrawing effects, which could modulate reactivity in redox environments . The cyano group in the target compound may act as a hydrogen bond acceptor, a feature absent in Compounds 15 and 40.
Bioactivity Implications: Compounds 15–40 are explicitly linked to applications in cancer therapy, viral infection treatment, and platelet aggregation inhibition .
Comparison with Agrochemical Compounds
For example, propiconazole () shares a triazole ring but lacks the thiophene-thiazole framework. The target’s methyl and cyano groups could enhance stability against metabolic degradation in plants, a critical factor in pesticide design .
Biological Activity
(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a thiazole ring, cyano group, and thiophene ring. The synthesis typically involves multiple steps, including the formation of the thiazole and thiophene rings and the introduction of the cyano group. Common reagents include thionyl chloride and ethyl cyanoacetate.
Antioxidant Activity
Research has shown that derivatives related to this compound exhibit significant antioxidant properties. For instance, compounds synthesized from substituted 2-aminothiophenes demonstrated effective scavenging of free radicals such as DPPH and nitric oxide at concentrations around 100 µM. Notably, one derivative achieved 50.3% antioxidant activity compared to ascorbic acid (64.7%) in similar assays .
Antibacterial Activity
The antibacterial potential of related compounds has been evaluated against various bacterial strains. In studies, certain derivatives exhibited moderate to good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For example, a compound with a carboxamide group showed comparable efficacy to standard antibiotics like streptomycin .
The biological effects of (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate are hypothesized to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, contributing to its observed biological effects .
Case Studies
-
Antioxidant Evaluation : In vitro studies revealed that compounds derived from 4,5-dimethylthiophene exhibited significant free radical scavenging activities. The introduction of specific functional groups influenced their effectiveness.
The results indicate that modifications at the thiophene ring can enhance antioxidant capacity .
Compound % Inhibition at 100 µM 3a 52.7 3c 56.9 3d 55.5 -
Antibacterial Screening : The antibacterial activity was assessed using the agar well diffusion method. The following table summarizes the inhibition zones observed against E.coli and S.aureus:
These findings suggest that structural variations significantly affect antibacterial potency .
Compound Name Diameter of Inhibition Zone (mm) 3a E.coli: 15; S.aureus: 16 3c E.coli: 17; S.aureus: 17
Q & A
Basic Research Questions
Q. What is the standard synthetic route for (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate, and what key reaction steps are involved?
- Methodology : The compound is synthesized via a two-step process:
Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to form ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, which contains an active methylene group .
Knoevenagel Condensation : The intermediate undergoes condensation with substituted benzaldehydes (e.g., 4-(2,4-dimethylphenyl)thiazol-2-carbaldehyde) in toluene with piperidine and acetic acid as catalysts. The reaction is refluxed for 5–6 hours, monitored by TLC, and purified via recrystallization (alcohol) to yield the final product .
- Key Data : Yields range from 72–94%, with reaction completion confirmed by spectral characterization (IR, <sup>1</sup>H NMR, mass spectrometry) .
Q. How are structural and purity characteristics validated for this compound in academic settings?
- Methodology :
- IR Spectroscopy : Confirms the presence of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O ester at ~1700 cm⁻¹).
- <sup>1</sup>H NMR : Assigns proton environments (e.g., thiophene-CH3 at δ 2.1–2.5 ppm, vinyl-H at δ 7.2–7.8 ppm).
- Mass Spectrometry : Verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 468.5 for C24H24N4O2S2).
- Quality Control : Recrystallization purity is assessed via melting point consistency (±1°C) and HPLC (≥95% purity) .
Q. What in vitro assays are recommended to evaluate the compound’s antioxidant activity?
- Methodology :
- DPPH Radical Scavenging : Measure IC50 values by UV-Vis spectroscopy at 517 nm after 30 minutes of incubation .
- Hydroxyl Radical Inhibition : Use the deoxyribose assay with Fe<sup>3+</sup>-EDTA/H2O2/ascorbate system, monitoring thiobarbituric acid-reactive substances (TBARS) formation .
- Controls : Ascorbic acid or Trolox as positive controls; IC50 values ≤50 μM indicate significant activity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl/thiazole moieties) influence anti-inflammatory activity?
- Experimental Design :
- SAR Study : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups like -NO2, electron-donating groups like -OCH3) on the phenyl ring.
- In Vivo Testing : Use carrageenan-induced rat paw edema models. Administer compounds orally (10–100 mg/kg) and measure edema reduction over 6 hours .
- Data Analysis : Correlate substituent Hammett constants (σ) or lipophilicity (logP) with activity. For example, 2,4-dimethylphenyl groups enhance membrane permeability, improving efficacy .
Q. How can contradictory data between in vitro antioxidant and in vivo anti-inflammatory results be resolved?
- Methodology :
Bioavailability Assessment : Perform pharmacokinetic studies (e.g., plasma concentration-time profiles) to determine if poor absorption limits in vivo efficacy despite strong in vitro activity .
Mechanistic Studies : Use ELISA to measure pro-inflammatory cytokines (TNF-α, IL-6) in serum. If antioxidant activity does not translate to cytokine suppression, investigate off-target effects (e.g., COX-2 inhibition via molecular docking) .
Q. What computational strategies are suitable for predicting the compound’s binding affinity to inflammatory targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or NF-κB. Prioritize binding poses with hydrogen bonds to cyano/ester groups and π-π stacking with thiazole .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
